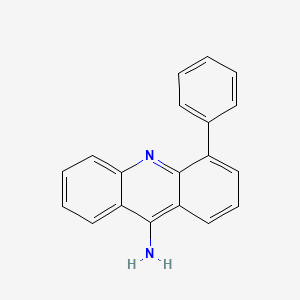

Acridine, 9-amino-4-phenyl-

Description

Historical Context and Evolution of Acridine (B1665455) Chemistry in Academic Research

The history of acridine chemistry dates back to 1870 when Carl Gräbe and Heinrich Caro first isolated acridine from coal tar. wikipedia.org Initially, acridine derivatives were primarily used as dyes and pigments in the 19th century. rsc.org Their medicinal potential began to be recognized in the early 20th century, with the development of compounds like acriflavine (B1215748) and proflavine (B1679165) as antibacterial agents during World War I. ceon.rs

A significant milestone in the evolution of acridine chemistry was the discovery of quinacrine (B1676205) as an antimalarial drug during World War II. ceon.rs This marked a shift towards exploring the therapeutic applications of acridines. The subsequent clinical success of amsacrine (B1665488) in 1978 as the first synthetic DNA intercalating agent for cancer treatment solidified the importance of the acridine scaffold in medicinal chemistry. nih.gov This spurred further research into the development of numerous acridine-based compounds for a wide range of biological activities, including anticancer, antiviral, and antiparasitic properties. rsc.orgnih.gov

Significance of the Acridine, 9-amino-4-phenyl- Scaffold in Molecular Recognition Studies

The Acridine, 9-amino-4-phenyl- scaffold is particularly significant in molecular recognition studies due to its ability to interact with biological targets, most notably DNA. ontosight.ai The planar tricyclic ring system allows the molecule to insert itself between the base pairs of DNA, a process known as intercalation. ontosight.ainih.gov This interaction can disrupt DNA replication and transcription, which is a key mechanism behind the observed anticancer properties of many acridine derivatives. ontosight.ai

The presence of the amino group at the C9 position and the phenyl group at the C4 position influences the binding affinity and selectivity of the molecule. ontosight.ai Studies have shown that modifications to these groups can alter the compound's interaction with specific DNA sequences or other biological targets like enzymes. researchgate.net For instance, some 9-aminoacridine (B1665356) derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication. researchgate.netptfarm.pl The ability of these compounds to act as fluorescent probes also makes them valuable tools in bioimaging applications to visualize and study cellular processes. ontosight.ai

Current Research Landscape and Future Directions for Acridine, 9-amino-4-phenyl- Derivatives

The current research landscape for Acridine, 9-amino-4-phenyl- derivatives is focused on several key areas:

Anticancer Drug Development: A primary focus remains the design and synthesis of new derivatives with enhanced anticancer activity and reduced toxicity. researchgate.netmdpi.com Research is ongoing to create derivatives that can selectively target cancer cells and overcome drug resistance. mdpi.com For example, some studies are exploring the development of 9-anilinoacridines as dual inhibitors of specific kinases involved in cancer progression. nih.gov

Targeting Specific Biological Pathways: Researchers are investigating the potential of these derivatives to modulate specific biological pathways. For instance, some 9-aminoacridines have been identified as downregulators of FoxP3, a key protein in regulatory T cells, suggesting their potential in cancer immunotherapy. nih.gov

Photosensitizers in Photodynamic Therapy: The ability of Acridine, 9-amino-4-phenyl- to absorb UVA radiation has led to investigations into its use as a photosensitizer in photodynamic therapy (PDT). nih.gov In PDT, a photosensitizing agent is activated by light to produce reactive oxygen species that can kill cancer cells. nih.gov

Biosensors: The fluorescent properties of acridine derivatives make them suitable for the development of biosensors for the detection of various analytes. mdpi.com

Future research will likely continue to explore the vast chemical space of Acridine, 9-amino-4-phenyl- derivatives to develop more potent and selective therapeutic agents and diagnostic tools. A deeper understanding of their structure-activity relationships will be crucial for designing next-generation compounds with improved efficacy and safety profiles.

Structure

2D Structure

3D Structure

Properties

CAS No. |

40505-06-4 |

|---|---|

Molecular Formula |

C19H14N2 |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

4-phenylacridin-9-amine |

InChI |

InChI=1S/C19H14N2/c20-18-15-9-4-5-12-17(15)21-19-14(10-6-11-16(18)19)13-7-2-1-3-8-13/h1-12H,(H2,20,21) |

InChI Key |

YWWZVTFZBXVKRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C(C4=CC=CC=C4N=C32)N |

Origin of Product |

United States |

Molecular Recognition and Interaction Mechanisms of Acridine, 9 Amino 4 Phenyl

Nucleic Acid Interactions

DNA intercalation is a primary mode of interaction for many acridine (B1665455) derivatives. This process involves the insertion of a planar or near-planar molecule between the base pairs of the DNA double helix.

The acridine ring system, being largely planar, is well-suited for intercalation. This planarity allows the molecule to slide into the space created when the DNA helix locally unwinds and the distance between adjacent base pairs increases. The phenyl substituent at the 4-position of the acridine ring can influence the energetics and geometry of this insertion. While the core acridine moiety is planar, the phenyl group can rotate, and its final orientation upon binding is influenced by interactions with the DNA base pairs.

Some acridine compounds are known to intercalate into DNA, which can affect processes like DNA replication and transcription by inhibiting enzymes such as topoisomerase. nih.gov The insertion of the planar acridine ring between DNA base pairs is a key feature of this interaction. mdpi.com

The neighbor-exclusion principle is a fundamental concept in the study of DNA intercalation. It posits that when an intercalator binds to a site on the DNA, it prevents another intercalator from binding to the adjacent sites. nih.govnih.govgatech.edu This results in a maximum occupancy of one intercalator for every two base pairs. This principle arises from the conformational changes that the DNA undergoes upon intercalation, including localized unwinding and lengthening of the helix, which sterically hinder the binding of a second molecule in the immediate vicinity. gatech.edu

Molecular mechanics and dynamics simulations have been used to study the physical basis of this principle for compounds like 9-aminoacridine (B1665356). nih.govnih.gov These studies suggest that while there may not be a strong stereochemical preference for the neighbor-exclusion-obeying structures, factors like vibrational entropy and polyelectrolyte effects likely contribute to this phenomenon. nih.govnih.gov The binding process is characterized by a significant negative cooperativity, meaning the binding of one molecule makes it much less favorable for another to bind nearby. nih.gov

In addition to intercalation, acridine derivatives can also interact with the grooves of the DNA helix. The major and minor grooves present distinct chemical environments and potential interaction sites.

While intercalation is a dominant binding mode, some acridine derivatives, particularly those with specific side chains, can exhibit a preference for binding within the minor groove of the DNA. The width and electrostatic potential of the minor groove are key determinants of binding affinity and specificity. AT-rich regions of DNA naturally have a narrower minor groove compared to GC-rich regions, which can favor the binding of certain small molecules.

The binding of compounds in the minor groove is often driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions. The specific chemical groups on the acridine derivative will dictate its ability to form favorable contacts with the floor and walls of the minor groove. For instance, the presence of hydrogen bond donors and acceptors on the ligand can lead to specific interactions with the base pairs.

The sequence-specific recognition of DNA by small molecules is a significant area of research. For acridine derivatives, sequence preference can be influenced by both the intercalative and groove-binding components of their interaction. Certain 9-aminoacridine derivatives have shown a preference for binding to GC-rich sequences. nih.gov

Theoretical and experimental studies have been conducted to understand the sequence preferences of various 9-aminoacridine derivatives. For example, theoretical computations on polymethylene carboxamide derivatives of 9-aminoacridine have explored their binding affinities to different double-stranded hexanucleotides to determine if minor groove recognition of a guanine (B1146940) base adjacent to the intercalation site can occur. nih.gov The length of the side chain was found to be a critical factor in enabling this recognition. nih.gov

Furthermore, the attachment of different functional groups to the acridine core can alter its sequence selectivity. For instance, platinum complexes of 9-aminoacridine derivatives have been shown to shift their DNA sequence selectivity away from runs of guanine bases towards single guanine bases, particularly in 5'-GA and 5'-CG sequences. nih.gov

Effects on DNA Helical Structure and Function

Acridine, 9-amino-4-phenyl- and its related derivatives are known to interact with DNA, thereby influencing its fundamental biological processes. These interactions can lead to the disruption of DNA replication and transcription and can also affect the thermal stability of the DNA double helix.

Disruption of DNA Replication and Transcription Processes

The planar tricyclic structure of acridine derivatives allows them to intercalate between the base pairs of DNA or bind to its grooves. This interaction can physically obstruct the action of enzymes essential for DNA replication and transcription. For instance, 9-aminoacridine has been shown to inhibit DNA replication by destabilizing the DNA growing point and directly interacting with DNA polymerase. This destabilization can lead to errors in DNA synthesis and the introduction of frameshift mutations.

Furthermore, compounds based on the 9-aminoacridine scaffold can function as topoisomerase inhibitors. Topoisomerases are crucial enzymes that manage the topological state of DNA, such as supercoiling, which is necessary for replication and transcription to proceed. By stabilizing the complex between topoisomerase and DNA, these compounds prevent the re-ligation of the DNA strand, leading to DNA breaks and the ultimate failure of these critical cellular processes. Some 9-aminoacridines have been shown to effectively stabilize topoisomerase I-DNA adducts.

In the context of transcription, 9-aminoacridine has been demonstrated to inhibit ribosome biogenesis by targeting both the transcription of ribosomal RNA (rRNA) and the subsequent processing of the pre-rRNA. This dual inhibition rapidly halts the production of new ribosomes, which are essential for protein synthesis.

Influence on DNA Melting Temperature

The binding of small molecules to DNA can alter its thermal stability, which is often measured as a change in the melting temperature (Tm), the temperature at which 50% of the double-stranded DNA dissociates into single strands. Biophysical studies on the interaction of 9-phenyl acridine with calf thymus DNA have revealed a small increase in the DNA's melting temperature. This modest increase is indicative of external or groove binding rather than classical intercalation, which typically results in a more significant stabilization and a larger increase in Tm.

The table below illustrates the effect of acridine derivatives on DNA melting temperature from various studies.

| Acridine Derivative | DNA Type | Change in Melting Temperature (ΔTm) | Reference |

| 9-phenyl acridine | Calf Thymus DNA | Small increase | |

| 9-aminoacridine | DNA homopolymer duplexes | Raises the overall Tm |

Note: The exact numerical value for the ΔTm induced by 9-phenyl acridine was not specified in the cited source, only that it was a "small increase."

Interactions with G-Quadruplex DNA Structures

G-quadruplexes are four-stranded DNA structures that can form in guanine-rich sequences, such as those found in telomeres and gene promoter regions. These structures are implicated in the regulation of gene expression and are considered potential targets for therapeutic intervention. Acridine derivatives, including 9-amino acridines, have demonstrated the ability to bind to and stabilize G-quadruplex DNA.

The interaction of 9-amino acridines with G-quadruplexes is characterized by significant π-π stacking interactions between the aromatic acridine core and the G-tetrads, as well as the formation of strong hydrogen bonds. The 9-position substituent, such as the phenyl group in Acridine, 9-amino-4-phenyl-, plays a crucial role in the binding affinity, with studies showing that it can increase the quadruplex affinity tenfold. This substituent can fit into a narrow hydrophobic pocket at the dimer interface of the G-quadruplex structure.

The binding affinities of 9-amino acridines to G-quadruplex DNA have been quantified, with binding constants (Kb) typically in the range of 105 M-1.

| 9-Amino Acridine Derivative | G-Quadruplex Sequence | Binding Constant (Kb) | Reference |

| Generic 9-amino acridines | Telomeric G-quadruplex | ~105 M-1 | |

| Acridine oligomers | c-myc and 24bcl | Log K in the order of 4–6 |

Enzyme and Protein Binding Mechanisms

In addition to its interactions with nucleic acids, Acridine, 9-amino-4-phenyl- is a potent inhibitor of key cellular enzymes, most notably Poly(ADP-ribose) Polymerase-1 (PARP1).

Poly(ADP-ribose) Polymerase-1 (PARP1) Inhibition

PARP1 is a nuclear enzyme that plays a critical role in DNA repair. The inhibition of PARP1 is a significant strategy in cancer therapy, as it can enhance the efficacy of DNA-damaging agents. Molecular modeling and experimental studies have identified 9-phenyl acridine (referred to as ACPH in some studies) as a potential inhibitor of PARP1.

Binding at the NAD+ Binding Pocket

The inhibitory action of 9-phenyl acridine on PARP1 is achieved through its binding to the enzyme's catalytic domain, specifically at the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding pocket. NAD+ is the substrate for the PARP1 enzyme. By occupying this pocket, 9-phenyl acridine competitively inhibits the binding of NAD+, thereby preventing the synthesis of poly(ADP-ribose) chains, which is the primary function of PARP1 in the DNA damage response.

Molecular docking studies have elucidated the specific interactions between 9-phenyl acridine and the amino acid residues within the NAD+ binding pocket. These interactions are non-covalent and include the formation of intermolecular hydrogen bonds with key residues essential for the catalytic activity of PARP1.

The following table summarizes the key amino acid residues in the NAD+ binding pocket of PARP1 that are involved in the interaction with 9-phenyl acridine derivatives.

| Interacting Amino Acid Residue | Type of Interaction |

| Gly863 | Hydrogen Bonding |

| Tyr907 | Hydrogen Bonding |

| Ser904 | Ionic Interaction / Hydrogen Bonding |

| Glu988 | Ionic Interaction / Hydrogen Bonding |

Topoisomerase Enzyme Inhibition

Substituted 9-aminoacridines are recognized for their ability to inhibit topoisomerase enzymes, which are vital for managing DNA topology during cellular processes like replication and transcription. nih.govnih.gov These compounds can act as catalytic inhibitors or as "poisons," which stabilize the transient enzyme-DNA complex, leading to DNA strand breaks. nih.govnih.govwikipedia.org

Certain 9-aminoacridine derivatives have been shown to inhibit topoisomerase I (Topo I). nih.govresearchgate.net Their mechanism involves stabilizing the Topo I-DNA adduct, a key intermediate in the enzyme's catalytic cycle. nih.govwikipedia.org However, for some derivatives, this interaction does not necessarily translate into cytotoxicity, leading to the classification of these compounds as potential "non-lethal poisons" of Topo I. nih.gov

Molecular docking simulations have provided insights into the specific interactions between acridine derivatives and the Topo I-DNA cleavage complex. mdpi.com These studies suggest:

Intercalation: The planar acridine core is oriented within the intercalation cavity of the DNA at the cleavage site. mdpi.com

Hydrophobic Interactions: Non-bonded hydrophobic interactions occur between the aniline (B41778) residue of the compound and amino acids such as Methionine 428 (Met428). mdpi.com

Electrostatic Interactions and Hydrogen Bonding: The nitrogen atom of a substituent pyrrolidine (B122466) moiety can form electrostatic interactions with the carboxylic group of Aspartic acid 533 (ASP533). Furthermore, hydrogen bonds may form with residues like Threonine 718 (THR718). mdpi.com The amino acid residue Arginine 364 (ARG364) is also involved in orienting the acridine core. mdpi.com

Interaction with Ala351: Some 9-aryl acridine derivatives also exhibit ionic interactions with Alanine 351 (Ala351), an amino acid in the core subdomain I that may be important for catalytic activity. researchgate.net

Acridine, 9-amino-4-phenyl- and related 9-aminoacridines are well-documented inhibitors of topoisomerase II (Topo II). nih.govnih.govnih.gov These compounds can function as catalytic inhibitors, which interfere with the enzyme's activity without causing DNA breaks, a mechanism that may circumvent the development of secondary malignancies associated with Topo II poisons. nih.gov Other acridine derivatives act as Topo II poisons, stabilizing the covalent Topo II-DNA cleavage complex, which generates protein-linked DNA double-strand breaks and induces cytotoxicity. nih.govnih.gov

The interaction with Topo II involves several key features:

DNA Intercalation: The planar acridine ring intercalates into the DNA, which is a common mechanism for this class of compounds. nih.govnih.gov

Interaction with DNA Bases: Docking analyses have shown that hydrophobic interactions with nucleotide bases, such as Guanine (G13), are essential for the binding of acridine derivatives to the Topo II-DNA complex. nih.gov

Structural Modifications: The inhibitory potency and selectivity can be significantly influenced by substituents on the acridine scaffold. For instance, the introduction of a para-methoxy group on the 9-phenyl ring can enhance potency and selectivity for Topo IIα by contributing to the stabilization of the ternary drug-enzyme-DNA complex. acs.org

Selective Downregulation of FoxP3 in Regulatory T Cells

A specific group of 9-amino-acridines has been identified for its ability to selectively downregulate the master transcription factor Forkhead Box P3 (FoxP3) in regulatory T cells (Tregs). nih.govscienceopen.com FoxP3 is essential for the development and immunosuppressive function of Tregs. nih.govnih.govfrontiersin.org By downregulating FoxP3, these compounds can abrogate the suppressive functions of Tregs, thereby enhancing anti-tumor immune responses. nih.govscienceopen.com

The primary mechanism by which these 9-amino-acridines downregulate FoxP3 is through direct interference with its DNA-binding activity. nih.gov This has been demonstrated through several lines of evidence:

Direct Binding to FoxP3: Surface plasmon resonance (SPR) analysis has shown that 9-amino-acridine analogues with strong FoxP3-downregulating effects exhibit a direct binding affinity for the FoxP3 protein. nih.gov

Inhibition of DNA Binding: In vitro assays, such as electrophoretic mobility shift assays (EMSAs), have confirmed that these compounds interfere with the binding of FoxP3 to its DNA target sequences in a concentration-dependent manner. nih.gov

Quantitative Inhibition: An AlphaScreen-based assay, which measures FoxP3-DNA interaction, revealed significant inhibition by acridine compounds, with IC50 values in the low micromolar range, consistent with concentrations effective in cell-based assays. nih.gov

| Compound | Assay | Result | IC50 | Reference |

|---|---|---|---|---|

| QDD | AlphaScreen | Inhibition of FoxP3-DNA binding | 2 µM | nih.gov |

| MP4 | AlphaScreen | Inhibition of FoxP3-DNA binding | 0.37 µM | nih.gov |

By disrupting the binding of FoxP3 to DNA, 9-amino-acridines consequently inhibit the FoxP3-dependent regulation of its downstream target genes. nih.gov FoxP3 acts as both a transcriptional activator and repressor to establish the specific gene signature of Tregs. nih.gov The interference by acridine compounds leads to measurable changes in the expression of key genes regulated by FoxP3.

Chromatin immunoprecipitation (ChIP) experiments have shown that treatment with a 9-amino-acridine compound (MP4) significantly reduced the binding of the FoxP3 protein to the promoter regions of FoxP3 itself (demonstrating interference with its auto-regulatory loop) and STAT3. nih.gov This disruption of promoter binding leads to the downregulation of gene expression for several critical Treg-associated molecules, including CD25, STAT3, and CTLA4. nih.gov This demonstrates that the primary interference with FoxP3-DNA binding translates directly into the functional inhibition of FoxP3-mediated gene regulation. nih.gov

Other Identified Protein Targets

While a significant body of research focuses on the interaction of acridine derivatives with DNA, these compounds are also known to engage with a variety of protein targets. researchgate.net The planar structure of the acridine ring allows it to interact with various biological macromolecules, leading to a broad spectrum of biological activities. researchgate.net

Identified protein targets for the broader class of 9-aminoacridines include enzymes and regulatory proteins crucial for cell function and proliferation. These include:

DNA Topoisomerases (Type I and II): These enzymes are critical for managing DNA topology during replication and transcription. Acridine derivatives can interfere with their function. researchgate.net

Telomerase and Polymerase: By targeting these enzymes, acridine compounds can affect DNA replication and maintenance, which are vital processes for cell survival, particularly in cancer cells. researchgate.net

Protein Kinases: These enzymes are key regulators of cellular signaling pathways. Inhibition of protein kinases is a common mechanism for anticancer drugs. researchgate.net

Forkhead Box P3 (FoxP3): Specific 9-amino-acridines have been found to selectively downregulate the function of regulatory T cells by targeting the FoxP3 protein. nih.gov These compounds can interfere with the DNA binding activity of FoxP3, thereby disrupting its role in gene regulation. nih.gov Studies have shown that this interaction is preferential, as the expression of other Forkhead proteins like FoxO1 was not affected. nih.gov

Ribosomal RNA (rRNA) Processing Machinery: 9-Aminoacridine has been shown to inhibit ribosome biogenesis by affecting both the transcription and the processing of ribosomal RNA precursors (pre-rRNA). nih.gov This suggests an interaction with the proteins and RNA complexes involved in this pathway. nih.gov

Prion Proteins: Some research suggests that acridine compounds like quinacrine (B1676205) may interact with prion proteins, potentially through covalent modification of lysine (B10760008) residues within the hydrophobic core of protein aggregates. nih.gov

Table 1: Summary of Identified Protein Targets for Acridine Derivatives

| Target Class | Specific Example(s) | Potential Consequence of Interaction | Reference |

|---|---|---|---|

| Enzymes | DNA Topoisomerases, Telomerase, Polymerase | Interference with DNA replication and topology | researchgate.net |

| Regulatory Proteins | FoxP3, FoxP1 | Downregulation of regulatory T cell function | nih.gov |

| Kinases | Protein Kinases | Disruption of cellular signaling pathways | researchgate.net |

| Prion Proteins | PrPSc | Reduction of prion protein aggregates | nih.gov |

| Ribosomal Biogenesis | Pre-rRNA processing machinery | Inhibition of new ribosome synthesis | nih.gov |

Biophysical Basis of Intermolecular Interactions

The interaction of Acridine, 9-amino-4-phenyl-, and related compounds with their biological targets is governed by a combination of non-covalent forces. The specific geometry and electronic properties of the acridine scaffold, along with its substituents, dictate the nature and strength of these interactions.

Role of π-Stacking Interactions

Pi-stacking (π–π) interactions are a dominant force in the binding of planar aromatic molecules like acridine to biological targets. These interactions occur between the electron-rich aromatic rings of the acridine molecule and aromatic residues of proteins or the bases of DNA.

The planar, polycyclic aromatic system of acridine is well-suited for stacking interactions. In the context of protein binding, these interactions frequently involve the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.gov Research has shown that π-stacking is not only a binding force but can also be a prerequisite for other molecular events; for instance, UV-induced cross-linking between RNA and proteins has been observed to occur only at nucleotides that are π-stacked with phenylalanine residues. nih.gov This highlights that π-stacking can activate subsequent chemical processes. nih.gov In crystal structures, 9-aminoacridine derivatives have been observed to form π-stacked columns, demonstrating the favorability of this arrangement. nih.gov These stacking interactions are crucial for the binding of heterocyclic compounds to protein binding sites and the intercalation between DNA base pairs. nih.gov

Significance of Hydrogen Bonding

Hydrogen bonding plays a critical and highly specific role in molecular recognition by Acridine, 9-amino-4-phenyl- and its analogs. These interactions involve the hydrogen bond donor and acceptor groups on both the acridine derivative and its biological target. The amino group at the 9-position and the nitrogen atom within the acridine ring are key sites for forming hydrogen bonds.

The crystal structures of 9-aminoacridine are often stabilized by complex networks of hydrogen bonds. nih.gov Protonation of the acridine ring can significantly alter these intermolecular interactions by changing the hydrogen bonding patterns. nih.govrsc.org Hydrogen bonds are considered among the most important specific interactions in biological recognition due to their directional nature and optimal geometries. nih.gov They contribute significantly to the stability and specificity of the ligand-target complex. For example, interactions between NH groups and carbonyls, or hydroxyl groups with ethers, are common in protein-ligand binding. nih.gov

Contribution of Charge Transfer Interactions

Charge transfer is another important non-covalent interaction that can contribute to the binding and electronic properties of acridine derivatives. This interaction involves the transfer of electron density from an electron-rich molecule (donor) to an electron-poor molecule (acceptor). The extended π-system of the acridine ring can participate in such interactions.

Van der Waals Interactions and Steric Effects

Table 2: Intermolecular Interactions and Their Key Features

| Interaction Type | Description | Key Molecular Features Involved | Reference |

|---|---|---|---|

| π-Stacking | Non-covalent interaction between aromatic rings. | Planar, polycyclic aromatic acridine ring; aromatic amino acid residues (Phe, Tyr, Trp). | nih.govnih.gov |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (N, O). | 9-amino group; heterocyclic nitrogen atom; functional groups on the target protein. | nih.govnih.gov |

| Charge Transfer | Transfer of electron density between electron donor and acceptor molecules. | Extended π-system of the acridine core. | nih.gov |

| Van der Waals & Steric Effects | Short-range attractive/repulsive forces and spatial arrangement of atoms. | Overall molecular surface and shape; phenyl substituent. | nih.govquizlet.com |

Spectroscopic and Biophysical Characterization Techniques

Absorption Spectroscopy for Binding Constant Determination

Absorption spectroscopy is a fundamental technique employed to investigate the interaction between small molecules and macromolecules, such as DNA. Changes in the absorption spectrum of a compound upon the addition of its binding partner can provide valuable information about the formation of a complex, the binding affinity, and the stoichiometry of the interaction.

The binding of 9-phenylacridine (B188086) to DNA has been quantitatively assessed using both standard and reverse titration methods monitored by UV-Vis absorption spectroscopy. tandfonline.comresearchgate.net In a standard titration, increasing concentrations of the ligand (9-phenylacridine) are added to a fixed concentration of DNA. Conversely, in a reverse titration, increasing amounts of DNA are added to a constant concentration of the ligand. researchgate.net

Upon interaction with DNA, the absorption spectrum of 9-phenylacridine exhibits noticeable changes. These spectral perturbations are indicative of the formation of a 9-phenylacridine-DNA complex. tandfonline.com By analyzing these changes, the intrinsic binding constant (Kb) can be calculated. For 9-phenylacridine, the binding constant has been determined to be in the order of 103 M-1. tandfonline.comresearchgate.net This value suggests a moderate binding affinity of the compound for DNA.

The data from these titrations can be further analyzed using graphical methods such as the Scatchard plot and the Wolfe-Shimmer plot to determine the binding parameters. researchgate.net

The nature of the binding forces between a ligand and DNA can be elucidated by studying the effect of ionic strength on the binding affinity. In the case of 9-phenylacridine, an increase in the concentration of sodium chloride (NaCl) from 10 to 500 mM resulted in a decrease in the binding constant. tandfonline.com This observation suggests the involvement of non-electrostatic interactions, such as hydrogen bonding and van der Waals forces, in the binding process. tandfonline.com If the binding were primarily driven by electrostatic interactions between the cationic acridine (B1665455) ring and the anionic phosphate (B84403) backbone of DNA, a more significant decrease in binding affinity with increasing ionic strength would be expected.

Thermodynamic parameters, including the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), provide further insight into the binding mechanism. These parameters can be determined by conducting binding studies at different temperatures and analyzing the data using the van't Hoff equation. For the interaction of 9-phenylacridine with DNA, the binding was found to be spontaneous and exothermic. tandfonline.comresearchgate.net The negative enthalpy change indicates that the binding process is driven by favorable enthalpic contributions, which is consistent with the formation of hydrogen bonds and van der Waals interactions. tandfonline.com

Table 1: Thermodynamic Parameters for the Binding of 9-Phenylacridine to DNA

| Thermodynamic Parameter | Value |

| ΔG° (Gibbs Free Energy) | Spontaneous |

| ΔH° (Enthalpy) | Exothermic |

| ΔS° (Entropy) | Favorable |

Note: This table is based on qualitative descriptions from the source material.

The stoichiometry of the binding between 9-phenylacridine and DNA has been determined using the method of continuous variation, commonly known as a Job plot. tandfonline.comresearchgate.net This method involves preparing a series of solutions containing varying mole fractions of the ligand and DNA while keeping the total molar concentration constant. The absorbance of these solutions is then measured at a wavelength where the complex absorbs maximally, and the DNA does not interfere. tandfonline.com

The Job plot for the 9-phenylacridine-DNA complex reveals a binding stoichiometry of 1:4, indicating that one molecule of 9-phenylacridine binds to approximately four base pairs of DNA. tandfonline.comresearchgate.net This result, along with the calculated number of binding sites being approximately two, provides a comprehensive picture of the binding mode of this compound. tandfonline.com

Fluorescence Spectroscopy and Quenching Studies

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of fluorescent molecules to macromolecules. Changes in the fluorescence properties of a compound, such as intensity and emission wavelength, upon interaction with a quencher or a binding partner, can reveal details about the binding mechanism and affinity.

Fluorescent intercalator displacement (FID) assays are a common method to investigate the binding mode of a compound to DNA. uea.ac.uknih.govnih.gov This assay relies on the displacement of a fluorescent intercalator, such as ethidium (B1194527) bromide (EB), from the DNA double helix by a competing ligand. nih.gov The displacement of the intercalator leads to a decrease in its fluorescence intensity, which can be monitored.

For 9-phenylacridine, competitive binding studies with ethidium bromide showed a slow quenching of the EB-DNA fluorescence. nih.gov This slow displacement suggests that 9-phenylacridine does not bind to DNA via classical intercalation, where the molecule inserts itself between the base pairs of the DNA. Instead, this finding, corroborated by other biophysical data, points towards a groove-binding mode of interaction. nih.gov The binding constant determined from FID assays for 9-phenylacridine further supported the notion of groove binding. nih.gov

The intrinsic fluorescence of acridine derivatives is often sensitive to their local environment. researchgate.net Upon binding to a macromolecule like DNA, changes in the fluorescence emission spectrum, including shifts in the maximum emission wavelength (λem) and alterations in the fluorescence intensity, can be observed. nih.gov

For instance, the fluorescence of 9-aminoacridine (B1665356), a related compound, is known to be quenched upon interaction with DNA. nih.gov This quenching is often indicative of a close association between the fluorophore and the DNA molecule. The extent of quenching can be used to determine binding parameters, such as the binding constant and the number of binding sites. researchgate.net While specific data on the fluorescence emission changes for 9-amino-4-phenylacridine are not available, it is anticipated that its interaction with DNA would also lead to significant changes in its fluorescence properties, providing a valuable tool for characterizing its binding.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique to investigate the excited-state dynamics of fluorescent molecules like 9-amino-4-phenylacridine. This method provides insights into the lifetimes of excited states and the various de-excitation pathways that occur on a picosecond to nanosecond timescale following photoexcitation.

Studies on related 9-aminoacridine derivatives have shown that the fluorescence lifetime is sensitive to the molecular environment. For instance, the fluorescence lifetime of 9-aminoacridine has been reported to be around 17.0 ns in a phosphate-buffered saline (PBS) solution. rsc.org In the presence of membranes, the lifetime of the dye is significantly affected, and even more so following illumination. nih.gov This suggests that the excited state of the acridine core is susceptible to interactions with its surroundings, which can lead to quenching or enhancement of fluorescence.

The excited-state dynamics of acridine derivatives can be complex, involving processes such as intersystem crossing, internal conversion, and excited-state proton transfer. For 9-aminoacridine, the formation of dimer-excimer complexes has been observed in vesicular suspensions, which is accompanied by a distinct red-shifted emission and an increased fluorescence lifetime of up to 24 ns compared to the monomer's 16 ns lifetime. nih.gov While specific time-resolved fluorescence data for 9-amino-4-phenylacridine is not extensively available, the behavior of similar acridine compounds suggests that its excited-state dynamics would be characterized by a multi-exponential decay, reflecting the various competing de-excitation pathways.

The introduction of a phenyl group at the 4-position of the acridine ring is expected to influence the excited-state properties. This substitution can affect the energy levels of the singlet and triplet states, potentially altering the rates of radiative and non-radiative decay processes. The phenyl group may also provide an additional pathway for energy dissipation through torsional relaxation in the excited state.

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular dichroism (CD) spectroscopy is an essential tool for studying the conformational changes in macromolecules, such as DNA, upon interaction with small molecules like 9-amino-4-phenylacridine. nih.govnih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the absorbing molecule. nih.govnih.gov As DNA is a chiral molecule, it exhibits a characteristic CD spectrum that is altered upon ligand binding, providing information about the nature of the interaction and any induced conformational changes. nih.govnih.gov

When a small molecule binds to DNA, changes in the CD spectrum can indicate the binding mode. For intercalating agents, which insert themselves between the base pairs of the DNA double helix, significant changes in the DNA CD spectrum are typically observed. These changes can include an increase in the intensity of the positive band around 275 nm and the negative band around 245 nm, as well as the appearance of an induced CD signal in the absorption region of the ligand.

In a study of the interaction between 9-phenylacridine and DNA, CD spectral titration was utilized to confirm the binding. tandfonline.com The results indicated that 9-phenylacridine binds to DNA through non-electrostatic interactions, such as hydrogen bonding and van der Waals forces. tandfonline.com While specific CD data for 9-amino-4-phenylacridine is limited, the behavior of similar acridine derivatives suggests that it would also induce significant conformational changes in DNA upon binding. The binding of 1-nitro-9-aminoacridine (B1201617) derivatives to DNA, for example, resulted in a Cotton effect, with the magnitude depending on the length of the side chain. nih.gov

The table below summarizes typical CD spectral changes observed upon the interaction of acridine derivatives with DNA, which can be extrapolated to predict the behavior of 9-amino-4-phenylacridine.

| Interaction Type | Typical Change in DNA CD Spectrum | Induced CD Signal |

| Intercalation | Increase in ellipticity of both positive and negative bands | Often observed in the ligand's absorption region |

| Groove Binding | Smaller changes in ellipticity, potential shifts in band positions | May or may not be observed |

| Electrostatic Interaction | Minimal changes to the DNA CD spectrum | Generally absent |

Viscosity Measurements for DNA Interaction Mode Elucidation

Viscosity measurements are a classical and informative method for elucidating the mode of interaction between a small molecule and DNA. umich.edu The viscosity of a DNA solution is sensitive to the length and conformation of the DNA molecules. nist.govnih.govnist.gov This technique is particularly useful for distinguishing between different binding modes, such as intercalation and groove binding.

When a molecule intercalates between the base pairs of DNA, it causes an increase in the length of the DNA helix to accommodate the inserted ligand. This lengthening of the DNA leads to a significant increase in the viscosity of the DNA solution. The magnitude of the viscosity increase is proportional to the extent of intercalation. In contrast, molecules that bind in the grooves of the DNA or through electrostatic interactions typically cause a much smaller change, or even a decrease, in the viscosity of the DNA solution.

For acridine derivatives, which are well-known DNA intercalators, a significant increase in the relative viscosity of a DNA solution upon addition of the compound is expected. This increase is a hallmark of the intercalation binding mode. The experiment is typically carried out by measuring the flow time of a DNA solution through a capillary viscometer in the absence and presence of increasing concentrations of the ligand.

The data can be presented in a plot of (η/η₀) versus the binding ratio (concentration of ligand / concentration of DNA), where η is the viscosity of the DNA solution in the presence of the ligand and η₀ is the viscosity of the DNA solution alone. For a classical intercalator, this plot will show a steep, positive slope.

| Binding Mode | Expected Change in Relative Viscosity (η/η₀) |

| Intercalation | Significant Increase |

| Groove Binding | Small Increase or Decrease |

| Electrostatic Interaction | Minimal Change |

Photo-cleavage Assays for DNA Damage Assessment

Photo-cleavage assays are employed to assess the ability of a compound to induce DNA damage upon irradiation with light. nih.gov These assays are crucial for identifying potential photosensitizing agents that could have applications in photodynamic therapy. gsu.edu The principle of the assay is to incubate plasmid DNA with the compound of interest and then expose the mixture to a specific wavelength of light. The extent of DNA cleavage is then analyzed, typically by agarose (B213101) gel electrophoresis.

Plasmid DNA exists in different topological forms: supercoiled (form I), relaxed circular (form II), and linear (form III). The supercoiled form migrates fastest on an agarose gel, followed by the linear form, and then the relaxed circular form. Single-strand breaks convert the supercoiled form to the relaxed circular form, while double-strand breaks convert both supercoiled and relaxed circular forms to the linear form.

A study on 9-phenylacridine demonstrated its ability to act as a photosensitizer, enhancing UVA light-induced cleavage of pUC19 DNA. nih.gov In this study, when pUC19 DNA was treated with 9-phenylacridine prior to UVA exposure, a significant increase in the amount of nicked (form II) and linear (form III) DNA was observed compared to DNA treated with either 9-phenylacridine alone or UVA light alone. nih.gov This indicates that 9-phenylacridine, upon photoactivation, generates reactive species that can induce DNA strand breaks.

Given the structural similarity, 9-amino-4-phenylacridine is also expected to exhibit photosensitizing properties and induce DNA photo-cleavage. The presence of the amino group and the extended aromatic system could enhance its ability to absorb light and generate reactive oxygen species (ROS), which are often implicated in DNA photo-cleavage mechanisms.

The results of a typical photo-cleavage assay with an acridine photosensitizer are summarized in the table below.

| Treatment | Expected DNA Forms Observed | Interpretation |

| DNA alone (control) | Predominantly Form I (supercoiled) | No cleavage |

| DNA + Compound (no light) | Predominantly Form I | Compound does not cleave DNA in the dark |

| DNA + Light (no compound) | Predominantly Form I | Light alone does not cause significant cleavage |

| DNA + Compound + Light | Increased Form II (nicked) and/or Form III (linear) | Compound is a photosensitizer that induces DNA cleavage |

X-ray Crystallography of Acridine-Macromolecule Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules and their complexes at high resolution. bu.edunih.govresearchgate.net In the context of 9-amino-4-phenylacridine, X-ray crystallography can provide detailed insights into its interaction with macromolecules, particularly DNA. By co-crystallizing the acridine derivative with a short DNA oligonucleotide, it is possible to determine the precise binding mode, orientation, and intermolecular interactions between the ligand and the DNA.

For acridine derivatives, X-ray crystallography has confirmed the intercalative mode of binding. The planar acridine ring stacks between adjacent base pairs of the DNA double helix, causing a local unwinding and lengthening of the DNA. The substituents on the acridine ring often protrude into the major or minor groove of the DNA, where they can form specific hydrogen bonds or van der Waals contacts with the DNA, contributing to the binding affinity and sequence selectivity.

A crystal structure of a complex between 9-amino-[N-(2-dimethylamino)propyl]acridine-4-carboxamide and the DNA hexanucleotide d(CGTACG)₂ has been determined. nih.gov This structure revealed that the acridine moiety intercalates into the CpG step of the DNA duplex. The carboxamide side chain was found to be located in the minor groove of the DNA, forming hydrogen bonds with the bases. This study provides a valuable model for understanding how 9-amino-4-phenylacridine might interact with DNA at the atomic level.

The phenyl group at the 4-position of 9-amino-4-phenylacridine would likely be oriented in one of the grooves of the DNA, where it could engage in additional interactions, potentially influencing the binding affinity and specificity. The amino group at the 9-position is crucial for the intercalative binding, as it can form hydrogen bonds with the DNA backbone or bases.

The table below summarizes the key structural parameters that can be obtained from an X-ray crystal structure of an acridine-DNA complex.

| Structural Parameter | Description | Typical Values for Acridine Intercalation |

| Intercalation Site | The specific base pair step where the ligand inserts | Often at pyrimidine-purine sequences (e.g., CpG, TpG) |

| Helical Unwinding Angle | The degree to which the DNA helix is untwisted at the binding site | 17-26 degrees |

| Base Pair Rise | The increase in the distance between the two base pairs flanking the intercalator | Approximately doubled (from ~3.4 Å to ~6.8 Å) |

| Ligand Orientation | The orientation of the acridine ring relative to the base pairs | Planar acridine ring parallel to the base pairs |

| Side Chain Interactions | The specific contacts made by the substituents with the DNA grooves | Hydrogen bonds, van der Waals contacts |

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For "Acridine, 9-amino-4-phenyl-", this technique is instrumental in understanding how it fits into the active site of a target protein, which is a critical step in elucidating its mechanism of action.

Docking simulations are employed to predict the binding conformation and estimate the binding affinity of "Acridine, 9-amino-4-phenyl-" to various protein targets. The binding affinity is often expressed as a docking score or binding energy, where a more negative value typically indicates a stronger and more stable interaction. These predictions help in identifying the most likely biological targets and in ranking the potential efficacy of different acridine (B1665455) derivatives.

For instance, in studies involving analogous 9-anilinoacridine (B1211779) structures targeting the SARS-CoV-2 main protease, computational tools calculate a "Glide score" to represent binding affinity. nih.gov The scoring is influenced by factors such as lipophilic interactions, where the ligand is enclosed within a lipophilic pocket of the receptor, as well as electrostatic forces and hydrogen bonding that enhance binding affinity. nih.gov Similarly, docking studies of 9-aminoacridine (B1665356) derivatives against the P. falciparum digestive plasmepsin II (PMII) have been performed to evaluate their potential as antimalarial agents, with binding energies calculated to compare them against known ligands. researchgate.net

Table 1: Example Docking Scores of Acridine Derivatives Against Protein Targets This table presents data from related acridine compounds to illustrate the application of molecular docking.

| Acridine Derivative Class | Protein Target | Binding Affinity Metric | Reference |

|---|---|---|---|

| 9-Anilinoacridines | SARS-CoV-2 Main Protease (5R82) | Glide Score | nih.gov |

| 9-Aminoacridines | Plasmepsin II (2IGY) | Binding Energy (kcal/mol) | researchgate.net |

| 9-Aminoacridines | Acetylcholinesterase (4EY7) | IC50 (µM) | nih.gov |

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that form key interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are essential for the stability of the ligand-protein complex.

Analysis of docking poses reveals which residues are critical for anchoring "Acridine, 9-amino-4-phenyl-" in the active site. For example, in studies of 9-aminoacridine derivatives targeting plasmepsins, specific interactions have been mapped. One derivative was shown to form four key binding interactions with residues Val76, Thr218, Asp215, and Asp32 of the target protein. researchgate.net In another example involving 9-anilinoacridines and the SARS-CoV-2 main protease, residues such as HIE41, MET49, ASN142, MET165, and GLN189 were identified as playing a crucial role in binding. nih.gov Understanding these interactions is vital for structure-activity relationship (SAR) studies, which can guide the synthesis of new derivatives with improved potency and selectivity. researchgate.net

Table 2: Key Amino Acid Residues in Acridine Derivative-Target Interactions This table presents data from related acridine compounds to illustrate the identification of key residues.

| Protein Target | Key Interacting Residues | Reference |

|---|---|---|

| Plasmepsin I | Val76, Thr218, Asp215, Asp32, Ile127, Tyr75 | researchgate.net |

| SARS-CoV-2 Main Protease | GLN19, THR25, LEU27, HIE41, MET49, ASN142, HIE164, MET165, ASP187, ARG188, GLN189 | nih.gov |

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations model the movements and interactions of atoms and molecules, providing deeper insights into the stability of the complex and the nature of the binding interactions. nih.govrsc.org These simulations can validate docking results and reveal conformational changes that may occur upon ligand binding.

For acridine derivatives, MD simulations are used to investigate the dynamic behavior and stability of the ligand-target complex. nih.gov For instance, a 100-nanosecond MD simulation can be performed on a docked complex to observe its behavior in a simulated physiological environment, ensuring the stability of the predicted interactions. nih.gov

A primary goal of MD simulations is to assess the conformational stability of the "Acridine, 9-amino-4-phenyl-"-target protein complex. If the ligand remains stably bound within the active site throughout the simulation, it lends confidence to the predicted binding mode. Key metrics used to evaluate this stability include the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg).

RMSD is a measure of the average distance between the atoms of the superimposed protein-ligand complex at a given time point compared to a reference structure (usually the initial docked pose). A stable RMSD value over the course of the simulation indicates that the complex has reached equilibrium and is conformationally stable. A low, fluctuating RMSD value suggests that the ligand remains in its binding pocket without significant conformational changes, confirming a stable binding mode.

Table of Mentioned Compounds

| Compound Name |

|---|

| Acridine, 9-amino-4-phenyl- |

| 9-Anilinoacridine |

| N'-(acridin-9-yl)benzohydrazide |

Solvent Effects on Molecular Interactions

The local environment created by solvent molecules can significantly influence the electronic structure and, consequently, the molecular interactions of solute molecules like 9-amino-4-phenylacridine. Solvatochromic fluorophores, for instance, exhibit emission properties that are highly dependent on solvent polarity and the rigidity of their local environment. nih.gov This phenomenon is often due to an intramolecular charge-transfer (ICT) that occurs upon excitation, leading to a change in the dipole moment between the ground and excited states. mdpi.com

For 9-aminoacridine derivatives, changes in solvent polarity can affect their spectroscopic properties. Studies on related N-(heterocyclic)-9-aminoacridine compounds have shown that their UV-Vis absorption spectra are influenced by the solvent used. researchgate.net For example, the molar extinction coefficient of one such derivative was observed to decrease as the polarity of the solvent increased. researchgate.net The effects of the solvent environment are critical for accurately modeling molecular behavior, and computational approaches often employ implicit models, such as the polarizable continuum model (PCM), to account for these interactions. rsc.org However, for systems where specific solute-solvent interactions like hydrogen bonding are important, mixed implicit-explicit models may be necessary for a more accurate representation. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.comnih.gov This approach is invaluable in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. For 9-amino-4-phenylacridine and its analogs, QSAR has been instrumental in understanding the structural requirements for their interaction with DNA.

The ability of 9-aminoacridine derivatives to intercalate into DNA is a key aspect of their biological activity, including their potential as antitumor agents. researchgate.netnih.gov QSAR models have been successfully developed to predict the DNA binding affinity of these compounds, often expressed as the logarithm of the association constant (logK). researchgate.netresearchgate.net

In one study, a series of 31 9-anilinoacridine molecules were analyzed to develop a Quantitative Structure-Property Relationship (QSPR) model for their DNA binding properties. researchgate.net Using multiple linear regression (MLR), a statistically significant model was generated. The predictive power of the QSAR models is validated through statistical parameters such as the coefficient of determination (R²), which should be greater than 0.5 for a model to have good predictive power. ijpcbs.com For the 9-anilinoacridine series, the developed models showed good agreement between experimental and predicted values, with correlation coefficients (r) as high as 0.936. researchgate.net These models are crucial for designing new derivatives with enhanced DNA binding capabilities.

The size and shape of a molecule, described by steric and volumetric parameters, play a critical role in its ability to fit into a biological target, such as the intercalation site of DNA. QSAR studies have demonstrated that these parameters significantly influence the DNA binding affinity of 9-aminoacridine derivatives. researchgate.netnih.gov

An investigation into phenylamino-acridine derivatives utilized various topological and physicochemical descriptors to model DNA binding affinity. researchgate.net The study found that steric crowding can hinder DNA binding interactions. nih.gov Specific volumetric and steric parameters, such as Molar Volume (MV), were incorporated into regression equations to quantify this relationship. For example, a bi-parametric model combining MV with an indicator parameter showed a strong correlation with DNA binding affinity. researchgate.net

Table 1: QSAR Models for DNA Binding Affinity (logK) of Phenylamino-acridine Derivatives This is an interactive table based on research findings. researchgate.net

| Model Equation | n | r | Se | Q |

| logK = 0.126(± 0.0015) MV + 0.2341(±0.0813) I3 + 2.1679 | 21 | 0.9112 | 0.145 | 6.28 |

| logK = 0.0081(± 0.0019) MV + 0.3076(±0.0802) IDS + 3.6349 | 21 | 0.9293 | 0.13 | 7.15 |

Where: n = number of compounds, r = correlation coefficient, Se = standard error of estimation, Q = quality of fit, MV = Molar Volume, I3 & IDS = indicator parameters.

These models quantitatively confirm that molecular volume is a key determinant for the interaction of these compounds with DNA. researchgate.net

Hydrophobicity and polarizability are two fundamental physicochemical properties that govern a molecule's behavior in biological systems. In QSAR studies of 9-aminoacridine derivatives, these parameters are often found to be significant contributors to DNA binding affinity.

Hydrophobicity, often quantified by parameters like logP, influences the partitioning of the drug into the less polar environment between DNA base pairs. Polarizability, related to the ease with which the electron cloud of a molecule can be distorted, is crucial for the dispersion forces (van der Waals interactions) involved in the stacking of the acridine ring with DNA bases.

A study on phenylamino-acridine derivatives incorporated Molar Refractivity (MR), a descriptor related to both volume and polarizability, into their QSAR models. researchgate.net The resulting equations demonstrated a strong correlation between MR and DNA binding affinity (logK), highlighting the importance of polarizability.

Table 2: QSAR Models Incorporating Molar Refractivity (MR) This is an interactive table based on research findings. researchgate.net

| Model Equation | n | r | Se | Q |

| logK = 0.0387 (± 0.004) MR + 0.2056 (±0.0739) I3 + 1.3645 | 21 | 0.928 | 0.1312 | 7.07 |

| logK = 0.0267(± 0.0053) MR + 0.2734(±0.0767) IDS + 2.8931 | 21 | 0.9398 | 0.1203 | 7.81 |

Where: n = number of compounds, r = correlation coefficient, Se = standard error of estimation, Q = quality of fit, MR = Molar Refractivity, I3 & IDS = indicator parameters.

The high correlation coefficients in these models underscore the significant role that polarizability and molecular volume play in the DNA intercalation process for this class of compounds. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure, geometry, and reactivity of molecules. These theoretical methods are powerful tools for calculating the descriptors used in QSAR models and for understanding the nature of intermolecular interactions at an electronic level.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. nih.gov DFT has been extensively applied to study 9-aminoacridine derivatives to calculate a variety of molecular descriptors and to investigate their chemical reactivity. researchgate.netresearchgate.netnih.gov

In the context of developing QSAR models for 9-anilinoacridines, DFT calculations at the B3LYP/6-31G(d) level of theory were used to obtain electronic and quantum chemical parameters for the entire series of molecules. researchgate.net These theoretically derived descriptors, which include energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and total energy, provide a detailed electronic description of the molecules. aaup.edu The use of DFT-derived descriptors in QSAR models can lead to robust and predictive equations that offer a deeper understanding of the structure-activity relationship. For instance, such descriptors have been successfully used to model the anti-HIV activity of other complex molecules. ijpcbs.com Furthermore, DFT is used to study reactivity through analyses of the molecular electrostatic potential (MEP), which can identify regions of a molecule that are prone to electrophilic or nucleophilic attack. researchgate.netaaup.edu

Ab Initio Methods for Electronic Structure

Ab initio quantum mechanics calculations are instrumental in determining the ground-state physical properties of 9-aminoacridine derivatives, providing a foundational understanding of the forces that govern their chemical behavior. These methods are employed to analyze key electronic structure parameters such as bond orders, bond dissociation energies, and the distribution of electron density.

One of the critical applications of ab initio methods for this class of compounds is in the study of their stability and reactivity. For instance, the hydrolysis of 9-aminoacridines at the C9-N15 bond is a known reaction pathway, and computational studies have been used to elucidate the electronic factors that influence this process. By calculating the ground-state properties, researchers can gain insight into the strength and nature of the C9-N15 bond and how it is affected by substituents on the acridine core or the amino group.

Furthermore, quantum crystallography techniques have been applied to analyze the influence of environmental factors, such as protonation, on the electronic characteristics of the 9-aminoacridine scaffold. These studies provide a detailed picture of how protonation alters the electron density distribution within the molecule. This information is vital for predicting how "Acridine, 9-amino-4-phenyl-" might behave in different chemical environments, such as biological systems where pH can vary.

Theoretical approaches used in these investigations range from Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) to more advanced coupled-cluster and configuration-interaction methods. Density Functional Theory (DFT) is also a widely used approach, with various functionals like PBE0, B97D, ωB97X, M06, and M06-L being tested to find the best balance of accuracy and computational cost for studying these systems nih.gov. The choice of basis sets, such as LANL2DZ, def2-SVP, and def2-TZVP, is also a critical factor in the accuracy of these electronic structure calculations nih.gov.

Table 1: Theoretical Methods in Electronic Structure Analysis of 9-Aminoacridine Derivatives

| Theoretical Method | Properties Investigated | Key Findings |

|---|---|---|

| Ab Initio Quantum Mechanics | Bond orders, bond dissociation energies | Provides insights into the forces driving chemical reactions like hydrolysis researchgate.net. |

| Quantum Crystallography | Electron density distribution, influence of protonation | Reveals how environmental factors alter electronic characteristics. |

| Density Functional Theory (DFT) | Optimized geometries, electronic properties | Different functionals are benchmarked for accuracy and cost-efficiency in studying acridine systems nih.gov. |

Theoretical Elucidation of Photophysical Properties

The photophysical properties of acridine derivatives, such as their absorption and emission of light, are of significant interest for applications in areas like fluorescence imaging and photodynamic therapy. Theoretical methods are essential for understanding and predicting these properties.

Computational studies on acridine and its derivatives often employ multiconfigurational second-order perturbation methods like CASSCF/CASPT2 and its multistate extension (MS-CASPT2) to investigate their electronic absorption and emission spectra acs.orgscispace.com. These high-level calculations allow for the characterization of low-lying valence singlet and triplet π → π* and n → π* excited states, which are fundamental to the photophysical behavior of these molecules acs.orgscispace.com.

By optimizing the geometries of the ground and excited states and calculating transition energies, researchers can assign experimental absorption and emission spectra and describe the fundamental aspects of fluorescence and phosphorescence processes acs.orgscispace.com. The influence of the solvent environment on these properties is also a critical area of theoretical investigation, with studies showing that solvent polarity can significantly affect the energy levels of the excited states acs.orgscispace.com.

Table 2: Theoretical Methods for Photophysical Properties of Acridine Derivatives

| Theoretical Method | Properties Investigated | Key Applications |

|---|---|---|

| CASSCF/CASPT2 | Electronic absorption and emission spectra, excited states | Provides a detailed description of fluorescence and phosphorescence processes in acridine acs.orgscispace.com. |

| DFT/TD-DFT | Influence of substituents on photophysical properties | Aids in the rational design of novel acridine derivatives with tailored optical properties nih.govnih.gov. |

Conformational Energy and Hydrolysis Pathway Analysis

Ab initio quantum mechanics calculations are used to analyze the conformational energies of 9-aminoacridine derivatives. These studies reveal how the steric and electronic effects of substituents influence the preferred spatial arrangement of the molecule. A key finding in the study of 9-substituted aminoacridines is that the rate of hydrolysis is dependent on two main factors: delocalization across the C9-N15 bond and steric effects researchgate.net.

In the case of more sterically hindered amines at the 9-position, calculations have shown that the C9-N15 bond can be forced into a conformation that reduces electronic delocalization, leading to a weaker bond and more rapid hydrolysis researchgate.net. This theoretical insight is crucial for designing more stable 9-aminoacridine derivatives for various applications.

The analysis of the hydrolysis pathway itself can be modeled computationally. These models can elucidate the transition states and intermediates involved in the reaction, providing a detailed, step-by-step understanding of the mechanism. For instance, a model of intramolecular hydrogen bonding has been proposed based on computational results to explain the increased rate of hydrolysis observed for certain substituted 9-aminoacridines under acidic conditions researchgate.net.

Table 3: Computational Analysis of Conformation and Reactivity

| Computational Focus | Key Parameters Analyzed | Significance of Findings |

|---|---|---|

| Conformational Energy Analysis | Steric and electronic effects of substituents | Determines the preferred molecular geometry and its impact on reactivity researchgate.net. |

| Hydrolysis Pathway Analysis | Transition states, intermediates, reaction mechanism | Provides a detailed understanding of the chemical stability and degradation pathways of 9-aminoacridines researchgate.net. |

Structure Activity Relationships Sar of Acridine, 9 Amino 4 Phenyl Derivatives

Impact of Substituents on DNA Binding Affinity

The interaction with DNA is a cornerstone of the biological activity of 9-amino-4-phenyl-acridine derivatives. The parent compound, 9-phenyl acridine (B1665455), is understood to bind to the minor groove of DNA through partial intercalation. nih.gov The affinity and mode of this binding are significantly modulated by the nature and position of substituents on both the acridine and phenyl rings.

The DNA binding ability of these derivatives can be strongly dependent on their structure. For instance, the introduction of a phenylalkyl chain at the 9-amino position can lead to a binding mode where the chain occupies the minor groove of the DNA helix. nih.gov This interaction can displace water molecules from the groove, leading to a favorable entropic contribution to the binding energy. nih.gov

Furthermore, substituents on the acridine ring itself can alter DNA sequence selectivity. Studies on 9-aminoacridine-cisplatin conjugates have shown that modifications to the acridine moiety can shift the binding preference. For example, a 7-methoxy-9-aminoacridine derivative displayed a shift in binding away from sequences with consecutive guanine (B1146940) bases towards single guanine bases, particularly those in 5'-GA and 5'-CG dinucleotides. nih.gov This demonstrates that substituents can fine-tune the recognition of specific DNA sequences.

Table 1: Impact of Acridine Ring Substituents on DNA Sequence Selectivity of Cisplatin Conjugates nih.gov

| Derivative | Change in DNA Sequence Specificity (compared to Cisplatin) | Preferred Binding Sites |

|---|---|---|

| 7-methoxy-9-aminoacridine | Most altered | Single guanine bases (e.g., 5'-GA, 5'-CG) |

| 9-aminoacridine (B1665356) | Altered | Single guanine bases |

| 7-fluoro-9-aminoacridine | Moderately altered | Single guanine bases |

Role of the 9-amino and 4-phenyl Substitutions on Biological Specificity

The 9-amino and 4-phenyl groups are critical for determining the biological target specificity of these acridine derivatives. The 9-amino group is crucial for the molecule's orientation within the DNA minor groove. mdpi.com The N-phenyl ring attached to this amino group provides a scaffold for further substitutions that can confer specificity for various biological targets beyond simple DNA intercalation.

This structural motif has been successfully exploited to develop compounds with a range of specific biological activities:

Anti-prion Activity: The efficacy of 9-aminoacridines against the accumulation of infectious prion proteins is highly dependent on the substituents on the acridine ring and the N-phenyl ring. researchgate.net

Topoisomerase Inhibition: Derivatives of 9-phenyl acridine have the potential to act as inhibitors of topoisomerase I, a key enzyme in DNA replication and a target for anticancer drugs. nih.gov

Kinase Inhibition: The 9-anilinoacridine (B1211779) scaffold has been used to design multi-target drugs that inhibit both Src and MEK kinases, which are involved in cancer cell signaling pathways. nih.gov

Immunomodulation: Certain 9-amino-acridines have been identified as inhibitors of the transcription factor FoxP3, leading to the downregulation of regulatory T cell functions. nih.gov This activity suggests a potential for these compounds in cancer immunotherapy by boosting anti-tumor immune responses. nih.gov

The substitution pattern on the acridine core itself also plays a role in specificity and cytotoxicity. For example, in the context of anti-prion activity, the substituents on the acridine heterocycle were found to be the primary determinants of cellular cytotoxicity. researchgate.net

Influence of Linker Structures on Molecular Recognition

The introduction of linkers, typically attached to the 9-amino group, can profoundly affect the molecular recognition properties of acridine derivatives. The length, flexibility, and chemical nature of these linkers are key variables in optimizing interactions with specific biological targets.

Investigations into the SAR of quinacrine (B1676205) analogues for anti-prion activity revealed that the length of the alkyl linker attached to the 9-amino functionality was a critical feature influencing their potency. researchgate.net Similarly, in studies of 3,9-disubstituted acridines as topoisomerase I inhibitors, the ability of the derivatives to inhibit the enzyme was reduced as the length of the linker chain between the acridine and a benzene (B151609) ring increased. nih.gov

More sophisticated linker strategies have been employed to achieve high target selectivity. For instance, triazole linkers have been used to connect two acridine units or an acridine to another functional group. acs.orgresearchgate.net The specific dimensions and geometry of these linker-connected compounds can be tailored to selectively recognize and bind to non-canonical DNA structures like G-quadruplexes, which are found in telomeres and gene promoter regions, over standard duplex DNA. acs.orgresearchgate.net This approach highlights how rational linker design can steer the molecule towards specific macromolecular targets.

Electronic and Steric Effects of Substituents on Activity Modulation

Both electronic and steric effects of substituents play a crucial role in modulating the biological activity of 9-amino-4-phenyl-acridine derivatives.

Electronic Effects: The electronic properties of substituents on both the acridine ring and the N-phenyl ring can significantly impact activity.

On the Acridine Ring: The presence of electron-releasing groups, such as a methoxy (B1213986) (-OCH3) group at the C2 position, has been shown to enhance the anticancer and antibacterial activity of 9-aminoacridine derivatives. arabjchem.orgresearchgate.net

On the N-phenyl Ring: Conversely, electron-withdrawing groups on the N-phenyl ring have been found to be particularly favorable for anti-prion activity. researchgate.net This suggests that reducing the electron density on the phenyl ring enhances the desired biological effect in this context.

On the 9-Amino Group: The electronic nature of substituents on the exocyclic nitrogen atom can influence the tautomeric equilibrium between the amino and imino forms of the molecule, which can in turn affect its biological properties. researchgate.net Electron-attracting substituents tend to stabilize the imino tautomer. researchgate.net

Steric Effects: The size and spatial arrangement of substituents also have a strong influence.

The introduction of a bulky trifluoromethyl (-CF3) group on the phenyl ring, combined with a methoxy group on the acridine ring, resulted in potent activity against lung and cervical cancer cell lines. arabjchem.org

Derivatives with bulky 9-amino groups have shown efficacy in inhibiting herpes infections. researchgate.net

These findings are summarized in the table below.

Table 2: Influence of Electronic and Steric Effects on Biological Activity

| Position of Substituent | Type of Substituent | Effect | Resulting Activity | Reference(s) |

|---|---|---|---|---|

| Acridine Ring (C2) | Electron-Releasing (e.g., -OCH3) | Electronic | Enhanced anticancer & antibacterial | arabjchem.orgresearchgate.net |

| N-phenyl Ring | Electron-Withdrawing (e.g., -NO2) | Electronic | Favorable for anti-prion activity | researchgate.net |

| N-phenyl Ring | Bulky (e.g., -CF3) | Steric/Electronic | Potent anticancer activity | arabjchem.org |

Design Principles for Enhanced Target Selectivity

The accumulated SAR data has led to the development of several key design principles for creating 9-amino-4-phenyl-acridine derivatives with enhanced selectivity for specific biological targets.

Structure-Based Design for Specific DNA Structures: A primary strategy involves designing ligands with specific dimensions and geometries to target unique DNA conformations. By using structure-based modeling, disubstituted triazole-linked acridine compounds have been designed to show high selectivity for human telomeric G-quadruplex DNA over duplex DNA and other promoter quadruplexes. acs.orgresearchgate.net The key to this selectivity is controlling the separation between terminal functional groups to match the topology of the target. acs.orgresearchgate.net

Modulation of DNA Sequence Recognition: Selectivity can be engineered by introducing substituents onto the acridine core that alter its preferred DNA binding sequence. As seen with acridine-platinum complexes, adding a methoxy group can shift the binding preference from guanine-rich sequences to sites containing single guanines, providing a tool to direct the molecule to different genomic regions. nih.gov

Exploitation of the N-Phenyl Scaffold for Protein Targeting: The N-phenyl ring serves as a versatile anchor for adding functionalities that target protein active sites. This has been effectively used to create dual inhibitors of Src and MEK kinases, where the acridine core may provide a general binding element while the substituted phenylurea moiety confers specificity for the kinase targets. nih.gov

Multi-target Drug Design: Combining knowledge of different pharmacophores can lead to multi-target agents. By integrating the acridine scaffold with moieties known to interact with specific kinases, researchers can develop compounds that simultaneously inhibit multiple nodes in a disease-related pathway, potentially offering enhanced therapeutic effects. nih.gov

By applying these principles, researchers can move beyond the classical role of acridines as simple DNA intercalators and rationally design highly selective molecules for a range of therapeutic targets.

Advanced Academic Research Directions and Methodological Innovations

Development of Acridine (B1665455), 9-amino-4-phenyl- as Biological Probes and Sensors

The intrinsic fluorescence of the acridine core is a key feature being exploited for the development of sophisticated biological probes and sensors. Derivatives of 9-aminoacridine (B1665356) are being investigated for their ability to detect and image specific biomolecules, ions, and cellular environments, owing to their strong metachromatic and fluorescent properties. nih.gov Research in this area focuses on designing molecules whose fluorescent output changes predictably upon interaction with a specific analyte.